![molecular formula C20H21Cl2N3O4 B14584702 1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid CAS No. 61292-34-0](/img/structure/B14584702.png)
1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid is a complex organic compound that features an imidazole ring, a butyl chain, and a dichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis or the Wallach synthesis.
Attachment of the Butyl Chain: The butyl chain is introduced through alkylation reactions, often using alkyl halides under basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is typically added via nucleophilic substitution reactions, using reagents like 2,4-dichlorophenol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halides and acids.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
科学研究应用
1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
- 1-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxyphenyl .
- 1-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxyphenyl .
Uniqueness
1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its dichlorophenyl group enhances its antimicrobial activity, while the imidazole ring contributes to its versatility in chemical reactions .
属性
CAS 编号 |
61292-34-0 |
|---|---|
分子式 |
C20H21Cl2N3O4 |
分子量 |
438.3 g/mol |
IUPAC 名称 |
1-[1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid |
InChI |
InChI=1S/C20H20Cl2N2O.HNO3/c1-2-5-19(24-11-10-23-14-24)17-6-3-4-7-20(17)25-13-15-8-9-16(21)12-18(15)22;2-1(3)4/h3-4,6-12,14,19H,2,5,13H2,1H3;(H,2,3,4) |
InChI 键 |
CTAJSULHGMOARJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C1=CC=CC=C1OCC2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3.[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


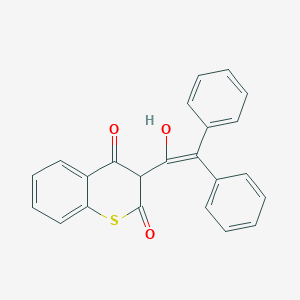

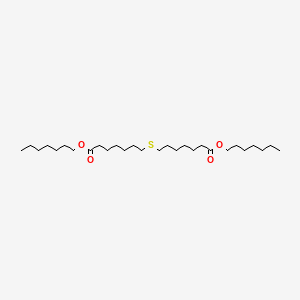

![Trimethyl[4-(triphenylstannyl)butyl]stannane](/img/structure/B14584645.png)
![4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine;hydrochloride](/img/structure/B14584650.png)

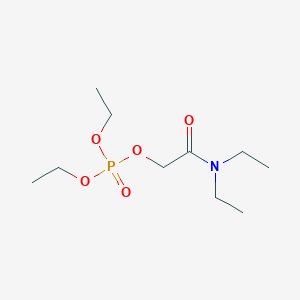
![2,5-Dibromo-2,5-bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14584664.png)
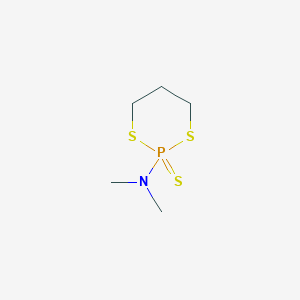
![Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate](/img/structure/B14584671.png)
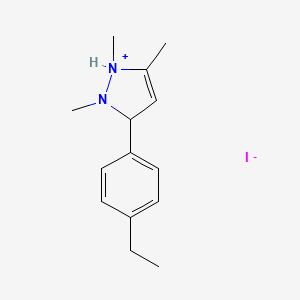

![2'-O-[(2-Nitrophenyl)methyl]uridine](/img/structure/B14584691.png)
